molecular formula C15H23NO3 B3883594 N-(sec-butyl)-3,4-diethoxybenzamide

N-(sec-butyl)-3,4-diethoxybenzamide

Cat. No.: B3883594
M. Wt: 265.35 g/mol
InChI Key: XZEMUJLBWCDXPR-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a secondary butyl (sec-butyl) group attached to the amide nitrogen and two ethoxy substituents at the 3- and 4-positions of the benzene ring. The sec-butyl group confers branching, which may influence solubility, lipophilicity, and stereochemical interactions, while the diethoxy substituents enhance electron-donating effects on the aromatic ring .

Properties

IUPAC Name

N-butan-2-yl-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-11(4)16-15(17)12-8-9-13(18-6-2)14(10-12)19-7-3/h8-11H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEMUJLBWCDXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-bromophenyl)-3,4-diethoxybenzamide

This analog replaces the sec-butyl group with a 4-bromophenyl moiety. Key differences include:

Property N-(sec-butyl)-3,4-diethoxybenzamide N-(4-bromophenyl)-3,4-diethoxybenzamide
Molecular Formula Not explicitly provided C₁₇H₁₈BrNO₃
Molecular Weight Estimated ~295 g/mol 364.24 g/mol
logP (lipophilicity) Likely lower (predicted ~3.5) 3.97
Substituent Effects Sec-butyl (electron-donating, branched) Bromophenyl (electron-withdrawing, planar)
Hydrogen Bond Donors 1 (amide NH) 1
Polar Surface Area ~37.75 Ų (estimated) 37.75 Ų

The bromine atom also enhances electrophilicity, which may influence reactivity in cross-coupling reactions .

N-(sec-butyl)-4-ethoxybenzamide

This simpler analog retains the sec-butyl group but has only one ethoxy substituent:

Property This compound N-(sec-butyl)-4-ethoxybenzamide
Ethoxy Substitution 3,4-diethoxy 4-ethoxy
Molecular Weight ~295 g/mol (estimated) ~221.3 g/mol
logP Higher (3.97 vs. ~3.0 estimated) Lower due to fewer ethoxy groups
Synthesis Complexity Higher (di-substitution) Simpler (mono-substitution)

The diethoxy configuration in the target compound likely enhances electron density on the aromatic ring, improving stability and resonance effects. This could increase binding affinity in biological systems compared to mono-substituted analogs .

(S)-N-(sec-butyl)benzamide

This compound lacks ethoxy groups entirely, highlighting the role of aromatic substitution:

Property This compound (S)-N-(sec-butyl)benzamide
Aromatic Substitution 3,4-diethoxy None
Molecular Weight ~295 g/mol 238.16 g/mol
logP Higher (~3.97 vs. ~2.5 estimated) Lower
Stereochemical Complexity Achiral Chiral (97% ee reported)

The absence of ethoxy groups reduces steric hindrance and lipophilicity, making (S)-N-(sec-butyl)benzamide more soluble in polar solvents. However, the diethoxy groups in the target compound may improve membrane permeability in biological applications .

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

This structurally complex analog incorporates a thiadiazol-azepan moiety:

Property This compound Thiadiazol-azepan Analog
Molecular Complexity Moderate High
Functional Groups Diethoxy, sec-butyl Thiadiazol, azepan, sulfanyl
Potential Bioactivity Unreported Likely enhanced (e.g., kinase inhibition)

The thiadiazol and azepan groups introduce hydrogen-bond acceptors and conformational rigidity, which may enhance target specificity in drug design compared to the simpler sec-butyl derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-3,4-diethoxybenzamide
Reactant of Route 2
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